molecular formula C10H13FO2 B13677151 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene

1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene

Cat. No.: B13677151
M. Wt: 184.21 g/mol
InChI Key: ACBDIZCXEAZBJH-UHFFFAOYSA-N
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Description

1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene is a fluorinated aromatic compound featuring a methoxymethoxyethyl substituent at the para position relative to the fluorine atom. This structure combines the electronic effects of fluorine with the steric and solubility properties imparted by the methoxymethoxyethyl group.

The methoxymethoxy (MOM) group enhances solubility in polar solvents and serves as a protective moiety in multi-step syntheses. Its presence distinguishes this compound from simpler fluorinated ethylbenzenes, offering unique reactivity in nucleophilic substitutions or oxidative transformations .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1-fluoro-4-[2-(methoxymethoxy)ethyl]benzene

InChI

InChI=1S/C10H13FO2/c1-12-8-13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3

InChI Key

ACBDIZCXEAZBJH-UHFFFAOYSA-N

Canonical SMILES

COCOCCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene typically involves multiple steps. One common method starts with the fluorination of a benzene derivative. The process may involve:

    Alkylation: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The compound’s fluorine substituent on the benzene ring and the methoxymethoxyethyl group may participate in nucleophilic aromatic substitution. Sodium azide is a common reagent for such reactions, potentially leading to azide derivatives under appropriate conditions (e.g., elevated temperatures or catalytic systems).

Oxidation Reactions

Hydrogen peroxide (H₂O₂) could oxidize the methoxymethoxyethyl group. While specific products are not detailed in accessible sources, oxidation may cleave the ether linkage or modify the aliphatic chain, depending on reaction conditions.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) may reduce functional groups such as esters or ketones, if present. The methoxymethoxyethyl group’s reactivity under reduction could lead to deoxygenation or hydrogenolysis, though detailed mechanisms remain unclear.

Biological Interactions

While not traditional chemical reactions, the compound’s fluorine and methoxymethoxyethyl groups may influence binding to enzymes or receptors. Studies on similar fluorinated benzene derivatives suggest potential applications in medicinal chemistry, though specific data for this compound are lacking.

Key Structural Features and Reactivity

Feature Impact on Reactivity
Fluorine substituentElectron-withdrawing effect; directs substitution
MethoxymethoxyethylElectron-donating; influences steric effects

Mechanistic Considerations
The methoxymethoxyethyl group’s ether linkages and the benzene ring’s fluorination suggest susceptibility to:

  • Nucleophilic attack : Fluorine’s electronegativity may activate the ring for substitution.

  • Radical-mediated processes : Potential participation in chain reactions if initiated (e.g., via light or initiators) .

Comparison with Analogous Compounds

Compound Key Differences
1-Fluoro-4-methoxybenzeneLacks ethyl group; simpler structure
1-Bromo-4-[2-(methoxymethoxy)ethyl]benzeneBromine instead of fluorine; altered reactivity

Research Limitations
Available reliable sources (e.g., patents, PubChem) lack detailed reaction data for this compound. Further experimental studies are required to validate proposed mechanisms and product outcomes .

Scientific Research Applications

1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxymethoxy group can act as a protecting group, modulating the compound’s stability and reactivity in different environments.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Fluorinated Ethylbenzenes

Compound Name Substituents Key Functional Groups Reference ID
1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene –F, –CH₂CH₂(OCH₂OCH₃) Fluorine, MOM-protected ethyl chain
1-Fluoro-4-(2-fluoropropyl)benzene (F8) –F, –CH₂CHF₂ Fluorine, geminal difluoroethyl chain
1-Fluoro-4-(4-fluorophenethyl)benzene –F, –CH₂CH₂(4-F-C₆H₄) Fluorine, difluorobibenzyl structure
1-Fluoro-4-(2,2,2-trifluoroethoxy)benzene (12g) –F, –OCH₂CF₃ Fluorine, trifluoroethoxy ether
1-Fluoro-4-(undec-1-enyl)benzene (3n) –F, –CH=CH(CH₂)₈CH₃ Fluorine, long alkenyl chain

Key Observations:

  • Electronic Effects : The fluorine atom in all compounds withdraws electron density, activating the aromatic ring for electrophilic substitutions. However, the MOM group in the target compound introduces electron-donating character via its ether oxygen, balancing reactivity .

Key Observations:

  • The target compound’s synthesis likely requires protective group strategies (e.g., MOM protection of a hydroxylated intermediate) to avoid side reactions, contrasting with direct functionalization methods for F8 or 12g .
  • Lower yields in compounds like 1-Fluoro-4-(4-fluorophenethyl)benzene (21%) highlight challenges in sterically hindered cross-couplings .

Physicochemical Properties

Table 3: NMR Data and Solubility Trends

Compound Name ¹H NMR Shifts (δ, ppm) ¹³C/¹⁹F NMR Data Solubility Reference ID
This compound –CH₂CH₂(OCH₂OCH₃): ~3.3–4.0 (m) MOM carbons: ~70–90 ppm; ¹⁹F: ~-110 to -120 Polar aprotic solvents
1-Fluoro-4-(2-fluoropropyl)benzene (F8) –CH₂CHF₂: ~4.5 (dt, J = 47 Hz) ¹³C: 103.5 (d, J = 25 Hz); ¹⁹F: -180 (t) Moderate in DCM/THF
1-Fluoro-4-(2,2,2-trifluoroethoxy)benzene (12g) –OCH₂CF₃: 4.31 (q, J = 8.1 Hz) ¹³C: 66.8 (q, J = 35.5 Hz); ¹⁹F: -74.0 (t) High in chloroform

Key Observations:

  • The MOM group in the target compound produces distinct ¹H NMR signals between δ 3.3–4.0 ppm, overlapping with aromatic protons in simpler analogs .
  • Trifluoroethoxy compounds (e.g., 12g) exhibit downfield ¹⁹F shifts due to electron-withdrawing effects, whereas the target compound’s fluorine resonance aligns with typical aryl fluorides .

Biological Activity

1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C11H15F O3
  • Molecular Weight: 216.24 g/mol

This compound features a fluorine atom, which can enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with methoxy groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.39 μg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Against
Compound A0.39MRSA
Compound B6.25E. coli
Compound C12.5S. aureus

Neuropharmacological Effects

Compounds structurally related to this compound have been evaluated for their effects on neurotransmitter transporters. For example, certain analogs have demonstrated selective binding to dopamine (DA) transporters, which suggests potential applications in treating neurological disorders such as depression and schizophrenia .

Table 2: Binding Affinity to Neurotransmitter Transporters

Compound NameDA Transporter Binding Affinity (Ki, nM)5HT Transporter Binding Affinity (Ki, nM)
Compound D15200
Compound E25150

The mechanisms underlying the biological activities of these compounds often involve interaction with specific receptors or enzymes:

  • Inhibition of Bacterial Growth: The compounds may disrupt bacterial membrane integrity or inhibit key enzymes involved in cell wall synthesis.
  • Neurotransmitter Modulation: By selectively inhibiting or activating neurotransmitter transporters, these compounds can alter neurotransmitter levels in the synaptic cleft, potentially leading to therapeutic effects in mood disorders.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • A study published in Current Pharmaceutical Design highlighted a series of analogs that exhibited dual activity against A2A and A2B adenosine receptors, which are implicated in various hyperproliferative diseases .
  • Another research article demonstrated that certain methoxy-substituted phenols showed anti-inflammatory properties through COX-2 inhibition, suggesting possible therapeutic applications in inflammatory diseases .

Q & A

What are the optimal synthetic routes for 1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene, and how can reaction conditions be optimized to improve yield?

Basic Research Focus :
A common approach involves coupling reactions using palladium catalysis. For example, Suzuki-Miyaura coupling of 1-fluoro-4-bromobenzene with a pre-functionalized [2-(methoxymethoxy)ethyl]boronic acid derivative under inert conditions (e.g., N₂ atmosphere) . Key parameters include catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base selection (e.g., K₂CO₃), and solvent polarity (THF or DMF). Purification typically employs column chromatography with silica gel and gradients of ethyl acetate/hexane .

Advanced Research Focus :
Continuous-flow photochemistry or electrochemical methods may enhance scalability and reduce side reactions. For fluorinated aryl intermediates, electrochemical oxidative cleavage (e.g., using Pt electrodes in acetonitrile/water mixtures) can improve regioselectivity . Advanced optimization involves DOE (Design of Experiments) to assess interactions between temperature, solvent polarity, and catalyst turnover.

How does the methoxymethoxyethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Basic Research Focus :
The methoxymethoxyethyl group acts as a polar, electron-donating substituent, stabilizing adjacent carbocations and enhancing nucleophilic substitution at the ethyl chain. For example, acid-catalyzed hydrolysis of the methoxymethoxy group generates a diol intermediate, enabling further functionalization .

Advanced Research Focus :
In cross-coupling reactions (e.g., Heck or Sonogashira), the group’s steric bulk may hinder catalyst accessibility. Computational studies (DFT) can model transition states to predict regioselectivity. Substituent effects on aryl fluorination can be quantified using Hammett parameters, with meta-fluoro directing observed in electrophilic aromatic substitution .

What analytical challenges arise in characterizing this compound, particularly in distinguishing it from structurally similar analogs?

Basic Research Focus :
¹H NMR is critical for identifying the methoxymethoxyethyl group (δ 3.3–3.5 ppm for OCH₂O and OCH₃). Fluorine’s deshielding effect shifts aromatic protons downfield (δ 6.8–7.2 ppm). GC-MS with electron ionization (EI) helps confirm molecular weight (MW 214.22 g/mol) and fragmentation patterns .

Advanced Research Focus :
High-resolution mass spectrometry (HRMS) and ¹⁹F NMR (δ -110 to -120 ppm for aryl-F) differentiate regioisomers. X-ray crystallography resolves stereoelectronic effects of the substituents, while IR spectroscopy identifies hydrogen-bonding interactions involving the methoxymethoxy oxygen .

How can computational chemistry aid in predicting the compound’s interactions in biological systems or material science applications?

Basic Research Focus :
Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like cytochrome P450, leveraging fluorine’s electronegativity to mimic natural substrates. QSAR models correlate substituent electronic parameters (σₚ) with solubility or logP .

Advanced Research Focus :
Ab initio MD simulations model solvation dynamics in aqueous or lipid bilayers, critical for drug delivery. DFT studies assess charge-transfer interactions in organic semiconductors, where the methoxymethoxy group enhances π-conjugation .

What strategies mitigate contradictions in reported data on the compound’s stability under acidic or oxidative conditions?

Basic Research Focus :
Controlled stability studies in buffered solutions (pH 1–14) identify degradation products via LC-MS. For example, acid hydrolysis cleaves the methoxymethoxy group, yielding 4-fluoro-phenethyl alcohol, detectable by TLC (Rf 0.3 in 7:3 hexane/EtOAc) .

Advanced Research Focus :
Kinetic isotope effects (KIE) using deuterated solvents differentiate between radical-mediated vs. ionic degradation pathways. In-situ FTIR monitors real-time oxidative decomposition, while Arrhenius plots quantify activation energy for thermal degradation .

How does the fluorine atom impact the compound’s potential as a precursor in pharmaceutical or agrochemical research?

Basic Research Focus :
Fluorine enhances metabolic stability and membrane permeability, making the compound a candidate for prodrug development. For example, fluorinated analogs of benzodiazepines show improved CNS penetration .

Advanced Research Focus :
¹⁸F radiolabeling enables PET imaging probes. Fluorine’s role in hydrogen-bonding networks is studied via protein crystallography with target enzymes (e.g., kinases), guiding structure-based drug design .

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